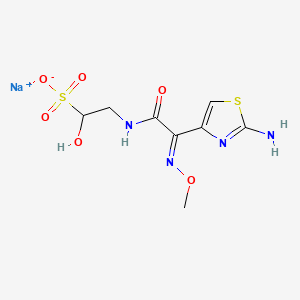
T 2588G Sodium Bisulfite adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of T 2588G Sodium Bisulfite adduct involves the reaction of the parent compound with sodium bisulfite. The synthetic route typically includes the formation of the bisulfite adduct through the addition of sodium metabisulfite to the parent compound in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet regulatory standards .
化学反应分析
T 2588G Sodium Bisulfite adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
科学研究应用
T 2588G Sodium Bisulfite adduct has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of cephalosporin impurities.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research on the compound includes its potential use in developing new antibiotics and understanding the mechanisms of existing ones.
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
作用机制
The mechanism of action of T 2588G Sodium Bisulfite adduct involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of bacterial cell wall synthesis, similar to other cephalosporins, resulting in antibacterial effects .
相似化合物的比较
T 2588G Sodium Bisulfite adduct can be compared with other similar compounds, such as:
Cefepime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Cefpiramide: Another cephalosporin with comparable antibacterial properties.
Cefpodoxime Proxetil: A cephalosporin used for treating bacterial infections. The uniqueness of this compound lies in its specific structure and its use as an impurity reference material, which distinguishes it from other cephalosporins .
属性
分子式 |
C8H11N4NaO6S2 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C8H12N4O6S2.Na/c1-18-12-6(4-3-19-8(9)11-4)7(14)10-2-5(13)20(15,16)17;/h3,5,13H,2H2,1H3,(H2,9,11)(H,10,14)(H,15,16,17);/q;+1/p-1/b12-6+; |
InChI 键 |
AMBBMGHAIKICBU-WXIWBVQFSA-M |
手性 SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


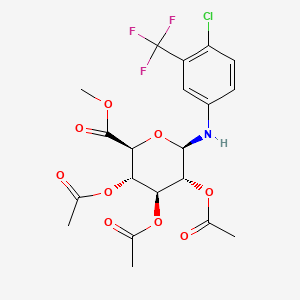
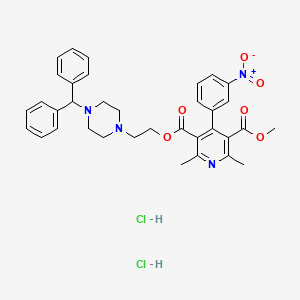
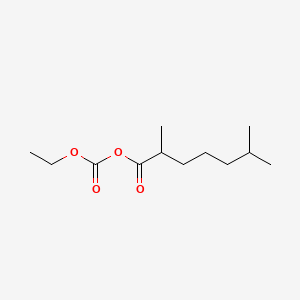


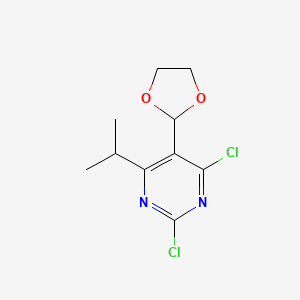
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
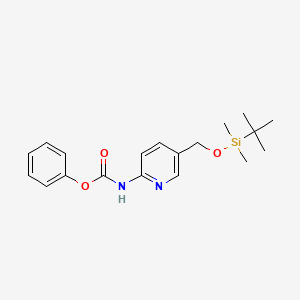
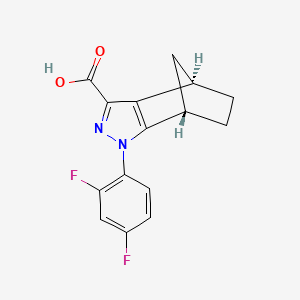
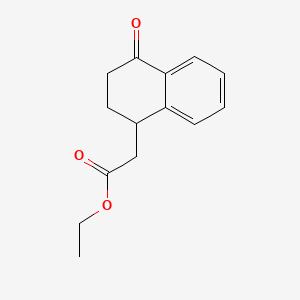
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
